N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-11(14)13-9-12(2,15)10-6-5-8-16-10/h3,5-6,8,15H,1,4,7,9H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXLUPKSDROOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC=CO1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide typically involves the reaction of furan derivatives with appropriate amide precursors. One common method is the condensation reaction between 2-furanmethanol and pent-4-enoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the pent-4-enamide group can be reduced to form the corresponding saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity . The hydroxyl and amide groups can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide with its closest analogs:
*Molecular weight inferred from structurally similar compounds (e.g., ).
Key Observations:
Substituent Effects: The hydroxypropyl group in the target compound enhances hydrophilicity compared to the methoxyethyl group in its analog (), which is less polar . The dihydroxypropyl substituent in increases polarity, which may improve binding to hydrophilic biological targets .
Synthetic Accessibility :
Stability and Reactivity
- Hydroxyl Group : The 2-hydroxypropyl group may undergo oxidation or esterification, necessitating stabilization during synthesis.
- Furan Ring : Susceptible to electrophilic substitution, which could be exploited for further functionalization.
- Enamide Conjugation : The α,β-unsaturated amide may react with nucleophiles (e.g., thiols in biological systems), influencing its pharmacokinetics .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by the presence of:
- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Hydroxy Group : Engages in hydrogen bonding, influencing interactions with proteins and enzymes.
- Amide Functional Group : Affects binding affinity and specificity towards molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan moiety and hydroxy group facilitate non-covalent interactions, such as hydrogen bonding, which can modulate enzyme activity. The amide linkage enhances binding properties, allowing the compound to exert its effects on cellular processes.
Biological Activity and Therapeutic Potential
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant biological activities, including:
- Anti-inflammatory Properties : Compounds with furan structures have shown potential in reducing inflammation.
- Anticancer Activity : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation.
The specific biological activities of this compound are still under investigation, but its structural features suggest a promising profile for therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and unique attributes of compounds related to this compound:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide | Furan ring, hydroxy group | Methyl group alters reactivity |
| 5-Hydroxymethylfurfural | Furan ring with aldehyde | Used in food chemistry; different reactivity |
| Furosemide | Furan ring, sulfonamide | Known diuretic; distinct pharmacological profile |
This compound's unique combination of functional groups may confer distinct chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Research into the biological activity of this compound is ongoing. Some notable findings include:
- Interaction Studies : Research indicates that the compound interacts with specific enzymes, potentially inhibiting their activity through competitive inhibition mechanisms.
- Antioxidant Activity : Studies involving derivatives have shown varying degrees of antioxidant activity, suggesting that this compound may also possess similar properties. This could be beneficial for developing therapeutic agents targeting oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide?
- Methodological Answer : The compound can be synthesized via amide coupling between pent-4-enoic acid derivatives and the furan-containing amine precursor. A common approach involves activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and reacting it with 2-(furan-2-yl)-2-hydroxypropylamine under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures high purity .
- Key Considerations : Optimize reaction temperature (20–40°C) to avoid side reactions, and monitor progress using TLC or LC-MS. Structural analogs with similar furan and hydroxypropyl motifs have been synthesized via this route .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the furan ring (δ 6.2–7.4 ppm for furan protons) and hydroxypropyl group (δ 1.2–1.8 ppm for CH₂/CH₃, δ 3.5–4.0 ppm for -OH). The pent-4-enamide moiety shows characteristic vinyl proton signals (δ 5.2–5.8 ppm) and carbonyl resonance (δ 170–175 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%). Compare retention times with reference standards .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from conformational isomerism or impurities. Use advanced techniques:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon-proton correlations .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₇NO₃ for the target compound) and rule out adducts .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding if crystalline forms are obtainable .
Q. What strategies are effective for impurity profiling in this compound?
- Methodological Answer : Impurities may include unreacted precursors, hydrolysis byproducts, or oxidation derivatives. Implement:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions. Analyze degradation products via LC-MS/MS .
- Stability-Indicating HPLC : Develop a gradient method (e.g., 0.1% TFA in water/acetonitrile) to separate and quantify impurities. Validate using ICH guidelines .
Q. How can substituent effects on biological activity be systematically studied?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified furan substituents (e.g., bromo, nitro) or varying hydroxypropyl chain lengths. Assess bioactivity (e.g., enzyme inhibition, cytotoxicity) using in vitro assays .
- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) to predict binding affinities. Compare results with experimental IC₅₀ values .
Q. What experimental designs are optimal for studying metabolic stability?
- Methodological Answer :
- In Vitro Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS to calculate half-life (t₁/₂) .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites. Focus on hydroxylation (CYP450-mediated) or glutathione adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
